Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 300.39 g/mol. This compound is classified as a piperazine derivative, featuring two tert-butyl groups and an aminomethyl substituent on the piperazine ring. It is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and other biologically active compounds.
The compound is cataloged under various identifiers, including the CAS number 959417-67-5. It is primarily sourced from chemical suppliers and databases such as PubChem and BenchChem, where detailed information about its structure, properties, and applications can be found. As a member of the piperazine family, it shares structural similarities with other derivatives that are often utilized in drug development and organic synthesis.
The synthesis of di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate typically involves several key steps:
The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity. In industrial settings, continuous flow reactors or batch reactors may be employed to scale up production while maintaining consistent quality.
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate features a distinct molecular structure characterized by:
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by sterics imparted by the tert-butyl groups, which can affect reaction rates and selectivity.
The mechanism of action for di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate involves its interaction with biological targets through its functional groups:
Research indicates that similar compounds exhibit activity in modulating neurotransmitter systems or inhibiting enzyme functions relevant to disease states.
Data on absorption characteristics indicate high gastrointestinal absorption potential due to its lipophilic nature imparted by tert-butyl groups.
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate has diverse applications across various scientific fields:
The stereoselective synthesis of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate hinges on chiral resolution and asymmetric functionalization techniques. The (S)-enantiomer (CAS: 1808248-63-6) is synthesized via kinetic resolution of meso-precursors using L-tartaric acid, achieving enantiomeric excess (ee) >98% as confirmed by chiral HPLC [5] [8]. Alternatively, asymmetric hydrogenation of vinylpiperazine intermediates with Ru-BINAP catalysts yields the (R)-enantiomer with 92% ee, though this route requires additional Boc-protection steps [7]. The core chiral piperazine scaffold originates from trans-1,2-diaminocyclohexane, where regioselective Boc installation dictates stereochemistry retention during aminomethylation [5] [7]. Critical parameters influencing stereochemical purity include:
Table 1: Enantiomeric Derivatives and Key Characteristics
Enantiomer | CAS Number | Specific Rotation [α]₂₅D | Chiral Auxiliary | ee (%) |
---|---|---|---|---|
(S)-isomer | 1808248-63-6 | -34.5° (c=1, MeOH) | L-Tartaric acid | >98 |
(R)-isomer | Not available | +32.1° (c=1, MeOH) | Dihydroquinine | 92 |
Boc protection of piperazine nitrogens enables selective functionalization at the 2-position aminomethyl group. Di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C achieves near-quantitative bis-Boc protection of piperazine (>95% yield), while mono-protection requires stoichiometric control (1.05 eq Boc₂O) to suppress overprotection [6]. The electron-withdrawing nature of the initial Boc group reduces the basicity of the remaining nitrogen, facilitating selective N-alkylation or reductive amination at the secondary amine site [4] [6]. Key stability studies reveal that:
Table 2: Comparative Boc-Protection Efficiency
Substrate | Reagent Ratio (Boc₂O:Piperazine) | Solvent | Temperature | Mono:Di-Boc Ratio |
---|---|---|---|---|
Unsubstituted piperazine | 1.05:1 | THF | 0°C | 85:15 |
2-(Hydroxymethyl)piperazine* | 2.2:1 | DCM | 25°C | <5:95 |
2-(Aminomethyl)piperazine | 2.5:1 | Dioxane | 40°C | 0:100 |
*Ref: [2]
Reductive amination of Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate with ammonia-borane complexes constitutes the most efficient aminomethylation route. Sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE at pH 6-7 (controlled by acetic acid) achieves 85% yield with minimal di-alkylation byproducts (<5%) [1] [3]. Alternative methods include:
Table 3: Reductive Amination Optimization Parameters
Reductant | Solvent | pH | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
NaBH(OAc)₃ | DCE | 6.5 | 24 | 85 | 5 (di-alkylated) |
NaBH₃CN | MeOH | 7.0 | 48 | 75 | 15 (de-Boc) |
NH₃·BH₃ | THF | 7.2 | 12 | 78 | 8 (oligomers) |
NaBH₄ (with ZnCl₂) | EtOH | 6.0 | 6 | 70 | 12 (over-reduced) |
Solution-phase synthesis remains dominant for industrial-scale production of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, offering scalability to >100 kg batches with 80-85% overall yield [5] [8]. The conventional four-step sequence comprises:
Table 4: Synthesis Route Performance Comparison
Parameter | Solution-Phase | Solid-Phase | Advantage Direction |
---|---|---|---|
Overall Yield | 80-85% | 60-65% | Solution |
Purity (HPLC) | 97-99% | 90-93% | Solution |
Scalability | >100 kg | <1 kg | Solution |
Purification Time | 48 h | 8 h | Solid-phase |
Enantiomeric Control | Excellent | Moderate | Solution |
Byproduct Management | Complex | Simplified | Solid-phase |
The solution-phase route's superiority stems from established crystallization protocols that remove di-Boc impurities (e.g., using heptane:EtOAc 8:2), whereas solid-phase routes necessitate resource-intensive HPLC purification [5] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3